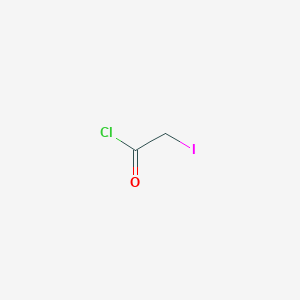
Marbofloxacin Impurity B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marbofloxacin Impurity B Analysis
Synthesis Analysis
The synthesis of fluoroquinolones like marbofloxacin can lead to the formation of impurities. For instance, in the related compound moxifloxacin, impurities have been identified and characterized using high-performance liquid chromatography (HPLC) and isolated from enriched mother liquors. These impurities were structurally elucidated using nuclear magnetic resonance (NMR), infrared (IR), and mass spectral data . Although the specific impurities of marbofloxacin are not detailed in the provided papers, similar analytical techniques could be applied to identify and characterize impurities in marbofloxacin synthesis.
Molecular Structure Analysis
The molecular structure of marbofloxacin impurities can be analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the impurities, which is crucial for understanding their chemical behavior and potential impact on the drug's efficacy and safety .
Chemical Reactions Analysis
The impurities in marbofloxacin may undergo various chemical reactions, especially under stress conditions. For example, significant degradation of marbofloxacin was observed under acidic conditions, and moderate degradation occurred under oxidative stress. These degradation products were well-resolved from the main peak and its impurities, indicating that the impurities themselves may be stable under these conditions . Understanding these reactions is essential for developing strategies to minimize impurity formation and ensure drug stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of marbofloxacin impurities can be assessed using chromatographic methods. A novel stability-indicating reversed-phase ion-pair chromatographic method has been developed for the quantitation of impurities in marbofloxacin tablets. This method is capable of separating impurities in the presence of degradation products, which is vital for accurate quantification and quality control. The method was validated and met the requirements of the Veterinary International Conference on Harmonization . Additionally, an enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of marbofloxacin residues in beef and pork, demonstrating the practical applications of such analytical techniques in food safety .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Studies on marbofloxacin have elaborated on its pharmacokinetic properties and pharmacodynamic activities across different animal models, highlighting its effective distribution and therapeutic potential. For instance, a PBPK model developed to predict marbofloxacin distribution in pigs underscored the drug's ability to predictably distribute across plasma and edible tissues, facilitating estimates of withdrawal periods in food-producing animals (Viel et al., 2023). Similarly, the pharmacokinetics of marbofloxacin were investigated in horses, revealing significant bioavailability and supporting its use in designing rational dosage regimens for equine infectious pathologies (Bousquet-Mélou et al., 2010).
Analytical Methods for Quantification and Stability Indication
The development and validation of analytical methods for quantifying marbofloxacin and assessing its stability are crucial for both pharmaceutical quality control and environmental monitoring. A novel stability-indicating reversed-phase ion-pair chromatographic method has been validated for quantitating impurities in marbofloxacin tablets, demonstrating the method's effectiveness in distinguishing marbofloxacin from its degradation products and impurities (Maheshwari et al., 2018). Such analytical techniques are essential for ensuring the quality of marbofloxacin pharmaceutical preparations and could be applied to study specific impurities like Impurity B.
Environmental Impact and Degradation
Research has also delved into the environmental impact and degradation patterns of marbofloxacin, with studies examining its photodegradation in natural waters. This research is vital for understanding how veterinary antibiotics like marbofloxacin, and by extension, their impurities, behave and degrade in the environment, potentially informing strategies for mitigating antibiotic resistance (Sturini et al., 2010).
Eigenschaften
IUPAC Name |
6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFVEYBFZJOXFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Marbofloxacin Impurity B | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

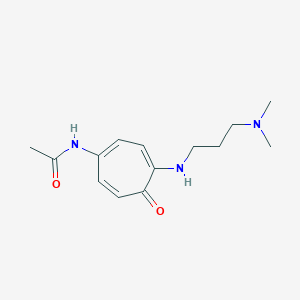
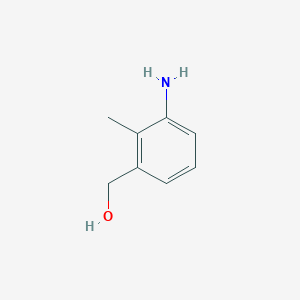
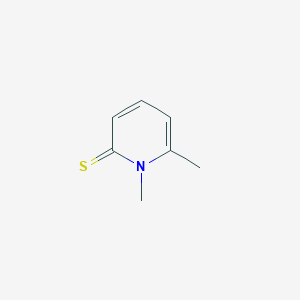

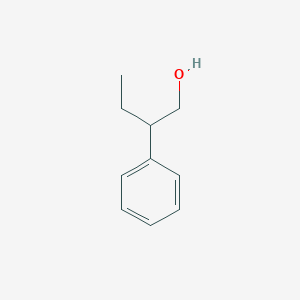
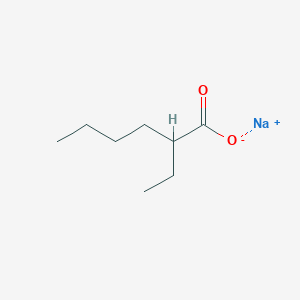

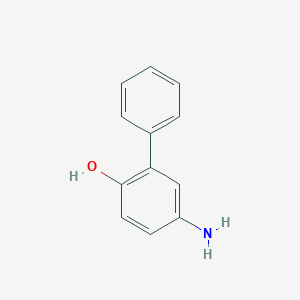

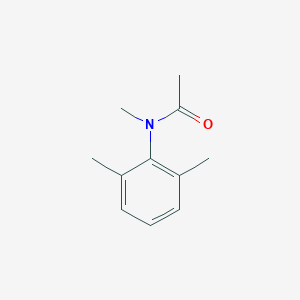
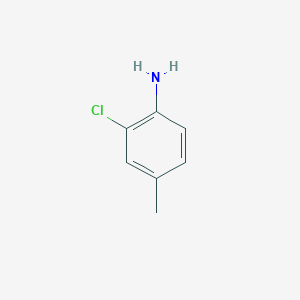
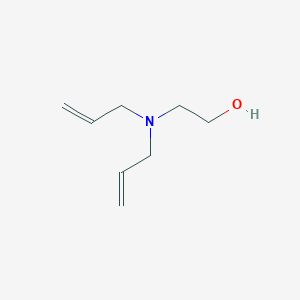
![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)
